3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBODOWNJNXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCC2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, where the azetidinone is treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached through a Grignard reaction, where cyclobutyl magnesium bromide is reacted with the azetidinone intermediate.
Industrial Production Methods
In an industrial setting, the production of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclobutyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the azetidinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones with various functional groups.
Scientific Research Applications
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of beta-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The azetidinone ring can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features are compared below with analogous chlorinated or heterocyclic derivatives:
3-(Chloromethyl)pyridine-HCl
- Class : Pyridine derivative with a chloromethyl group.
- Key Differences: Unlike the azetidinone core, this compound has a six-membered aromatic pyridine ring.
- Bioactivity/Toxicity: Highly cytotoxic (LD₅₀: 0.0756 mM in BALB/c-3T3 cells) and classified as a Level A carcinogen .
1-(tert-Butyl Oxycarbonyl)-3-(chloromethyl)indoline
- Class : Indoline derivative with chloromethyl and carbamate groups.
- Key Differences: The indoline scaffold is a five-membered fused ring system, contrasting with the smaller azetidinone.
- Bioactivity : Exhibits anticancer activity comparable to doxorubicin in human cancer cell lines (e.g., COLO 205, SK-MEL-2) .
Methallyl Chloride (3-Chloro-2-methylpropene)
- Class : Chlorinated alkene.
- Key Differences : A linear alkene lacking heterocyclic or lactam features.
- Applications: Industrial intermediate for polymers and resins; known irritant .
Bis(Chloromethyl)Ether (BCME)
- Class : Chlorinated ether.
- Key Differences : Simpler aliphatic structure without nitrogen or cyclic components.
- Toxicity: Potent carcinogen (respiratory tract) due to DNA alkylation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Key Structural Features |
|---|---|---|---|
| 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one | 187.66 | 1.3 | Azetidinone ring, cyclobutyl, chloromethyl |
| 3-(Chloromethyl)pyridine-HCl | Not reported | – | Pyridine ring, chloromethyl |
| Methallyl Chloride | 90.55 | – | Chlorinated alkene |
| 1-(tert-Butyl Oxycarbonyl)-3-(chloromethyl)indoline | Not reported | – | Indoline, carbamate, chloromethyl |
Key Observations :
- The target compound’s molecular weight and lipophilicity position it between small aliphatic chlorides (e.g., methallyl chloride) and bulkier heterocycles (e.g., indoline derivatives).
- The strained azetidinone ring may enhance reactivity compared to less constrained systems.
Bioactivity and Toxicity Profiles
Key Observations :
- Chloromethyl groups are recurrent in cytotoxic compounds, but bioactivity depends on the scaffold. The azetidinone’s lactam structure might reduce volatility and inhalation hazards compared to BCME.
Biological Activity
3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is an organic compound classified under azetidinones, which are cyclic amides known for their diverse biological activities. The unique structural features of this compound, particularly the presence of a chloromethyl group, a cyclobutyl group, and a methyl group, contribute to its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
This structure includes:
- Azetidinone Ring : A four-membered lactam that enhances biological activity through its ability to mimic natural substrates.
- Chloromethyl Group : Provides a reactive site for covalent bonding with nucleophilic sites on proteins, facilitating enzyme inhibition.
- Cyclobutyl Group : Imparts rigidity to the molecule, influencing its interaction with biological targets.
The biological activity of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one is largely attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzymatic activity. Additionally, the azetidinone structure allows it to act as a competitive inhibitor by mimicking the structure of natural substrates.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits various enzymes by forming covalent bonds at active sites.
- Receptor Modulation : It may interact with specific receptors involved in neurotransmission and metabolic pathways.
Biological Activities
Research has demonstrated that 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one exhibits several significant biological activities:
Antimicrobial Activity
Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Neuropharmacological Effects
The compound has been studied for its effects on neurotransmitter systems. It exhibits potential as an orexin receptor antagonist, which could be beneficial in treating sleep disorders and anxiety-related conditions. Research has shown that it can reduce anxiety-like behaviors in animal models, indicating its potential use in psychiatric disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Gozzi et al. (2011) | Demonstrated that orexin receptor antagonism can attenuate drug-induced conditioned place preference (CPP), suggesting potential in addiction treatment. |
| Nollet et al. (2011) | Found antidepressant-like effects in mouse models when administered chronically, indicating potential for mood disorder therapies. |
| Prud'Neill et al. (2009) | Showed that the compound could reduce the activation induced by orexin A in fasted rats, linking it to appetite regulation. |
Comparison with Similar Compounds
The biological activity of 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one can be contrasted with similar azetidine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one | Cyclopropyl instead of cyclobutyl | Similar antimicrobial properties but reduced steric hindrance may alter receptor interactions. |
| 3-(Chloromethyl)-1-cyclohexyl-3-methylazetidin-2-one | Cyclohexyl group | Exhibits different pharmacokinetic properties due to increased steric bulk. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
